molecular formula C9H6BrF3O B6157791 1-(4-bromo-3-methylphenyl)-2,2,2-trifluoroethan-1-one CAS No. 1554118-49-8

1-(4-bromo-3-methylphenyl)-2,2,2-trifluoroethan-1-one

Cat. No.: B6157791
CAS No.: 1554118-49-8
M. Wt: 267
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromo-3-methylphenyl)-2,2,2-trifluoroethan-1-one is an organic compound that features a trifluoromethyl group attached to an ethanone backbone, with a bromo and methyl substituent on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-bromo-3-methylphenyl)-2,2,2-trifluoroethan-1-one typically involves the reaction of 4-bromo-3-methylbenzaldehyde with trifluoroacetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities and attainment of high-purity product .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromo-3-methylphenyl)-2,2,2-trifluoroethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Oxidation Products: Carboxylic acids.

    Reduction Products: Alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(4-bromo-3-methylphenyl)-2,2,2-trifluoroethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromo and methyl substituents contribute to the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

  • 4-Bromo-3-methylphenol
  • 4-Bromo-3-methylbenzaldehyde
  • 4-Bromo-3-methylbenzoic acid

Comparison: 1-(4-Bromo-3-methylphenyl)-2,2,2-trifluoroethan-1-one is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties compared to its analogs. This group enhances the compound’s stability, lipophilicity, and reactivity, making it more suitable for specific applications in medicinal chemistry and material science .

Properties

CAS No.

1554118-49-8

Molecular Formula

C9H6BrF3O

Molecular Weight

267

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.